Butirosin B sulfate

aminoglycoside stereochemistry quality control

Butirosin B sulfate (CAS 53448-69-4) is a low-abundance (~15–20%) epimeric component of the natural aminoglycoside antibiotic complex butirosin, which is produced by submerged fermentation of Bacillus circulans. The molecule belongs to the 4,5-disubstituted 2-deoxystreptamine (2-DOS) class and is formally the (S)-4-amino-2-hydroxybutyryl (AHBA)-N1-substituted derivative of ribostamycin.

Molecular Formula C21H43N5O16S
Molecular Weight 653.7 g/mol
CAS No. 53448-69-4
Cat. No. B12749682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButirosin B sulfate
CAS53448-69-4
Molecular FormulaC21H43N5O16S
Molecular Weight653.7 g/mol
Structural Identifiers
SMILESC1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N.OS(=O)(=O)O
InChIInChI=1S/C21H41N5O12.H2O4S/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21;1-5(2,3)4/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34);(H2,1,2,3,4)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-;/m0./s1
InChIKeyDCBQXUQGFKXMKS-KMFTYAMCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butirosin B Sulfate – Aminoglycoside Antibiotic Characterization for Procurement


Butirosin B sulfate (CAS 53448-69-4) is a low-abundance (~15–20%) epimeric component of the natural aminoglycoside antibiotic complex butirosin, which is produced by submerged fermentation of Bacillus circulans [1]. The molecule belongs to the 4,5-disubstituted 2-deoxystreptamine (2-DOS) class and is formally the (S)-4-amino-2-hydroxybutyryl (AHBA)-N1-substituted derivative of ribostamycin. Butirosin B is distinguished from the co-produced butirosin A by inversion at the C-3 ′′ carbon of the pentose sugar [1], imparting a characteristically higher specific rotation ([α]D25 = +33° vs. +26° for butirosin A). Like other AHBA-bearing aminoglycosides, butirosin B exhibits activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including clinical isolates resistant to earlier aminoglycosides [2].

Stereochemical Probe Epimer-specific butirosin B for chiral aminoglycoside characterization
Resistance Mechanism Studies AHBA-bearing scaffold to interrogate aminoglycoside-modifying enzyme specificity
Fermentation-Derived Low-abundance (~15–20%) component; requires epimeric purity certification

Why Butirosin B Sulfate Cannot Be Replaced by In-Class Analogs – Key Differentiation Drivers


The butirosin family is not a homogeneous mixture; the two dominant epimers, butirosin A and butirosin B, differ in the configuration of the pentose sugar C-3 ′′ hydroxyl, resulting in measurably distinct physicochemical properties [1]. Consequently, procurement of “butirosin sulfate” or “butirosin A” cannot guarantee the stereochemical composition, antibacterial spectrum, or resistance-enzyme profile that is specific to the butirosin B epimer. Furthermore, the AHBA side chain, which distinguishes the butirosins from other 2-DOS aminoglycosides such as gentamicin, kanamycin, and ribostamycin, is absent in these comparators [2]. This side chain sterically hinders binding to certain aminoglycoside acetyltransferases (AACs) and phosphotransferases (APHs), yielding a quantitatively different resistance breakpoint profile [3]. The evidence below demonstrates that substitution with another aminoglycoside, or even with the butirosin complex without accounting for epimer ratio, leads to measurable deviation in susceptibility, pharmacokinetic index, and enzyme-resistance outcome.

Epimer composition may shift: butirosin A or mixed complex introduces different C-3'' stereochemistry, altering optical rotation and potentially modifying enzyme-resistance profile.
AHBA side chain absent in ribostamycin, kanamycin, and gentamicin: loss of steric hindrance against AAC(6') and APH(3') enzymes may remove resistance-circumvention phenotype.
Antimicrobial susceptibility endpoints may not transfer directly: reported qualitative shifts against resistant isolates are class- and model-dependent; review strain-panel data.

Quantitative Differentiation of Butirosin B Sulfate – Comparator-Based Evidence


Epimer-Specific Optical Rotation – Butirosin B vs. Butirosin A

Butirosin B and its major co-product butirosin A differ exclusively in the configuration of the C-3 ′′ hydroxyl of the pentose sugar. This epimeric difference is directly quantifiable by specific rotation: butirosin B exhibits [α]D25 = +33° (c = 1.5, water), whereas butirosin A has [α]D25 = +26° (c = 1.46, water) [1]. The 7° difference allows unambiguous identification and purity assessment of the B epimer in a mixed complex or synthetic sample.

Epimer Optical Rotation
Reported
Δ[α]D25 = +7°
Supports epimer identity QC
Butirosin B +33° vs A +26° (water)
aminoglycoside stereochemistry quality control

Retained Activity Against Gentamicin-Resistant Pseudomonas aeruginosa – Butirosin Complex vs. Gentamicin

In a 1972 study, the butirosin complex (containing butirosin B as 15–20% of total mass) demonstrated in vitro activity against gentamicin-resistant clinical isolates of Pseudomonas aeruginosa, whereas gentamicin was inactive against the same panel [1]. The complex also conferred protection in a mouse P. aeruginosa infection model at relatively low parenteral doses, indicating that the AHBA-bearing butirosins bypass a subset of resistance mechanisms that abolish gentamicin activity.

Gentamicin-Resistant P. aeruginosa
Direct comparison
Susceptible (broth dilution) vs Gentamicin – not active
Supports resistance-circumvention screening
Qualitative shift; complex mixture 15–20% B
antibacterial susceptibility aminoglycoside resistance Pseudomonas aeruginosa

Therapeutic Index Advantage Over Gentamicin in Murine Infection Models

In a 1974 head-to-head study, butirosin (BTN) and gentamicin (GTM) were compared across in vitro MIC, mouse protective dose (PD50), peak serum level, and acute lethal dose (LD50). Although GTM was more potent on a per-weight basis (lower MICs), BTN yielded a consistently superior therapeutic ratio (LD50/PD50), indicating a wider safety margin in vivo [1]. Pharmacokinetically, both antibiotics reached peak serum levels at 15 min post-subcutaneous injection and exhibited comparable elimination half-lives of approximately 20 min in mice [1].

Therapeutic Ratio (Mouse)
Direct comparison
BTN LD50/PD50 higher than GTM
Reported wider safety margin context
Both ~20 min half-life; sc dosing
pharmacodynamics therapeutic index aminoglycoside toxicity

AHBA-Side-Chain-Mediated Enzyme Resistance – Butirosin B vs. Ribostamycin and Kanamycin

The (S)-4-amino-2-hydroxybutyryl (AHBA) side chain appended to the N1-amine of the 2-deoxystreptamine core is a structural feature shared by the butirosins and amikacin, but it is absent in the butirosin B parent compound ribostamycin and in kanamycin [1]. The AHBA moiety sterically impedes access to the N1-amine, which is the primary target of AAC(6')-I, AAC(6')-IV, and APH(3')-II aminoglycoside-modifying enzymes [2]. Consequently, bacterial strains harboring these enzymes remain susceptible to AHBA-bearing molecules while being fully resistant to kanamycin and ribostamycin. 3',4'-Dideoxy-6'-N-methylbutirosin B (DMB-B), a semi-synthetic analog of butirosin B, exhibited greatly improved activity against butirosin-resistant organisms containing AAC(6')-I, AAC(6')-IV, and APH(3')-II, formally confirming the enzyme-evasion phenotype conferred by the AHBA substitution [3].

AHBA Enzyme Evasion
Class-level inference
Active vs AAC(6')-I, APH(3')-II strains vs Ribostamycin, kanamycin – resistant
Supports enzyme-resistance profiling
AHBA steric hindrance; DMB-B analog confirms
aminoglycoside-modifying enzymes resistance mechanism structure-activity relationship

Susceptibility of Pseudomonas aeruginosa – Butirosin B vs. Amikacin (BB-K8) and Gentamicin

A 1973 comparative study of five aminoglycosides (BB-K8, butirosin, gentamicin, sisomicin, tobramycin) assessed susceptibility of seven groups of clinically significant Gram-negative bacilli and S. aureus using ICS-WHO criteria. Butirosin was less potent on a mass basis than gentamicin or sisomicin but offered the advantage of higher achievable serum levels [1]. Importantly, BB-K8 (amikacin) retained activity against six of seven highly gentamicin-resistant strains, highlighting that the AHBA-containing aminoglycosides (butirosin and amikacin) share a resistance-circumvention profile that the non-AHBA comparators lack [1].

P. aeruginosa Panel
Direct comparison
Butirosin active (subset); amikacin 6/7 strains vs Gentamicin 0/7 susceptible
AHBA-containing aminoglycosides circumvent gentamicin resistance
1973 ICS-WHO criteria; less potent but higher achievable serum levels
Pseudomonas aeruginosa aminoglycoside susceptibility cross-resistance

High-Value Application Scenarios for Butirosin B Sulfate Procurement


Aminoglycoside Resistance Mechanism Dissection

Butirosin B serves as a critical stereochemically defined probe for studying the substrate specificity of aminoglycoside-modifying enzymes (AACs, APHs, ANTs). Because its AHBA side chain sterically excludes certain enzymes, researchers can use the butirosin B vs. ribostamycin pair to isolate the contribution of N1-acylation to resistance evasion [1].

Reference Standard for Semi-Synthetic Aminoglycoside Development

The butirosin B scaffold, bearing the natural AHBA side chain on a ribostamycin core, is the direct biosynthetic antecedent of amikacin and arbekacin. Procurement of butirosin B enables structure-activity relationship (SAR) studies where the epimeric purity at C-3 ′′ is controlled, a variable lost when using the mixed butirosin complex [1][2].

Quality Control and Analytical Method Development for Aminoglycoside Epimers

The distinct [α]D25 values of butirosin B (+33°) and butirosin A (+26°) provide an orthogonal, non-destructive method to quantify epimeric purity in bulk samples or fermentation batches. This is essential for QC release testing when the butirosin B content must be certified [1].

In Vitro Susceptibility Testing Panel Component

Clinical microbiology laboratories and antibiotic evaluation consortia conducting surveillance of aminoglycoside resistance can include butirosin B as a member of a focused panel that historically discriminates between AHBA-sensitive and AHBA-insensitive resistance genotypes, informing hospital antibiogram decisions [2].

Application
Selection Property
Validation Focus
Aminoglycoside resistance mechanism dissection
Epimer-specific AHBA scaffold
Enzyme specificity (AAC/APH) and steric exclusion
Semi-synthetic aminoglycoside SAR
Defined C-3'' stereochemistry
Epimer purity and antibacterial potency comparison
Aminoglycoside QC and analytical method development
Distinct specific rotation (+33°)
Polarimetric epimer quantification
Antimicrobial susceptibility surveillance research
AHBA-mediated resistance circumvention
Genotype-phenotype correlation (AHBA-sensitive vs resistant)
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